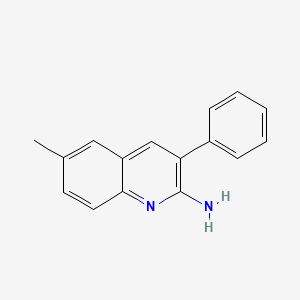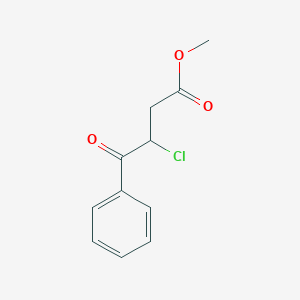
Methyl-3-benzoyl-3-chloropropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-3-benzoyl-3-chloropropionate is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a benzoyl group attached to a chloropropionate moiety
準備方法
Synthetic Routes and Reaction Conditions: Methyl-3-benzoyl-3-chloropropionate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methyl 3-chloropropionate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: Methyl-3-benzoyl-3-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Oxidation Reactions: The benzoyl group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
Substitution: Amides, thioesters.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
科学的研究の応用
Methyl-3-benzoyl-3-chloropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl-3-benzoyl-3-chloropropionate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ester and chloride functionalities can undergo nucleophilic attack. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing biological pathways and chemical processes.
類似化合物との比較
Methyl-3-benzoylpropionate: Lacks the chlorine atom, leading to different reactivity and applications.
Ethyl-3-benzoyl-3-chloropropionate: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.
Methyl-3-benzoyl-2-chloropropionate: Chlorine atom positioned differently, resulting in distinct reactivity patterns.
特性
CAS番号 |
14273-97-3 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC名 |
methyl 3-chloro-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(13)7-9(12)11(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIキー |
MVHXUAAYZVKDJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


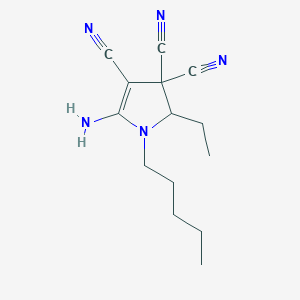
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

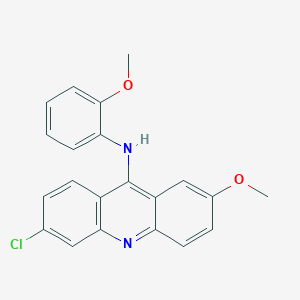
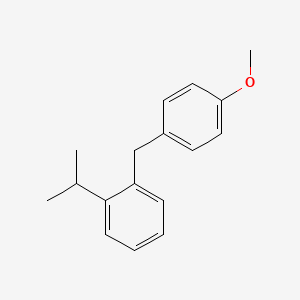
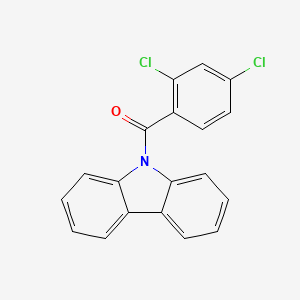
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
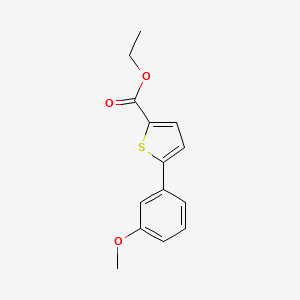
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
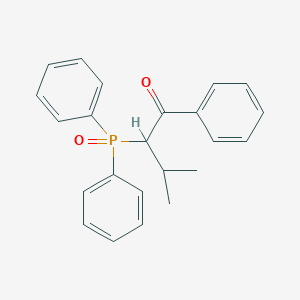
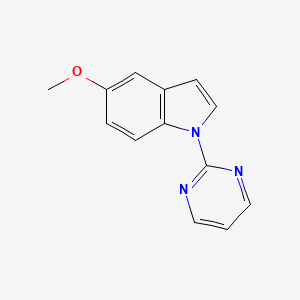
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
